HDAC6 is a unique cytoplasmic enzyme classified as a Class IIb histone deacetylase. Unlike many other HDACs, it primarily targets non-histone proteins and is involved in key cellular processes such as cytoskeleton remodeling, cell migration, and protein degradation [1] [2].
The table below summarizes the primary known substrates of HDAC6 and the functional consequences of their deacetylation.
| HDAC6 Substrate | Functional Consequence of Deacetylation | Related Pathophysiological Role |
|---|---|---|
| α-Tubulin [1] [2] | Regulates microtubule stability and intracellular transport [1]. | Impacts axonal transport in neurons; inhibition improves mitochondrial motility [3]. |
| Hsp90 [4] [2] | Maintains stability and function of client proteins (e.g., Akt, Bcr-Abl) [4] [5]. | Promotes survival of cancer cells; inhibition leads to degradation of oncogenic client proteins [4]. |
| Cortactin [6] [1] | Regulates actin–microtubule interactions and cell motility [6]. | Influences cancer cell invasion and metastasis. |
| Peroxiredoxins (Prx I/II) [2] | Modulates antioxidant activity [2]. | Linked to oxidative stress responses in various diseases. |
| TGF-β [2] | Influences signaling of the TGF-β pathway [2]. | Associated with fibrosis and epithelial-mesenchymal transition (EMT). |
Based on the general mechanism of HDAC6 inhibitors, the mode of action for HDAC6-IN-10 can be hypothesized as follows: The inhibitor molecule likely binds to the catalytic domain of HDAC6, blocking its ability to remove acetyl groups from its substrate proteins. This leads to hyperacetylation of substrates like α-tubulin and Hsp90, altering their function and triggering downstream effects such as impaired cell motility, induction of apoptosis in cancer cells, and enhanced cellular transport [4] [1] [5].
Inhibition of HDAC6 is being investigated for a wide range of therapeutic applications. The following diagram synthesizes the neuroprotective mechanism of HDAC6 inhibition, which is one of the best-characterized pathways, based on findings from multiple studies [3] [7] [1].
Hypothesized neuroprotective pathway of HDAC6 inhibition based on general research.
Beyond neuroprotection, HDAC6 inhibition has demonstrated potential in other disease areas, supported by the following findings:
To experimentally validate the mechanism of action for this compound, the following methodologies, commonly used in the field, can be employed.
| Experimental Goal | Recommended Protocol | Key Outcome Measures |
|---|---|---|
| Confirm Target Engagement | Biochemical Enzymatic Assay [6] | Measure catalytic efficiency (kcat/KM) of HDAC6 against acetylated peptides in the presence of this compound. |
| Assess Selectivity | Selectivity Panel | Test against other HDAC isoforms (e.g., HDAC1, HDAC8) and Class IIb HDAC10 to establish selectivity profile. |
| Verify Cellular Activity | Western Blot Analysis [5] [8] | Detect increased levels of acetylated α-tubulin in treated cells vs. controls as a primary pharmacodynamic readout. |
| Evaluate Phenotypic Effects | Cell Proliferation/Viability Assays [8] | Use CCK-8 or EdU assays on relevant cell lines (e.g., cancer, RA-FLS) to assess anti-proliferative effects. |
| In Vivo Validation | Animal Disease Models | Utilize established models (e.g., CIPN [3], CIA for arthritis [8]) to evaluate efficacy and confirm on-target effects in vivo. |
While the specific profile of this compound remains to be published, the established biology of HDAC6 provides a clear roadmap for its characterization.
Histone deacetylase 6 (HDAC6) is a unique cytosolic enzyme with a complex domain structure, featuring two catalytic domains and a ubiquitin-binding zone [1] [2]. It primarily deacetylates non-histone proteins like α-tubulin, Hsp90, and cortactin, playing a key role in cellular processes such as cytoskeleton reorganization, protein folding, and axonal transport [1] [3] [2].
A major challenge in developing HDAC6 inhibitors (HDAC6is) is achieving selectivity over other HDAC isoforms. Inhibition of class I HDACs (e.g., HDACs 1, 2, 3) is often linked to genotoxicity and other adverse effects [1] [4]. Therefore, profiling isoform selectivity is a critical step in the development of any new HDAC6i, including HDAC6-IN-10.
The table below summarizes the selectivity profiles of several well-characterized HDAC6 inhibitors, which provides a framework for comparing any new compound like this compound.
| Inhibitor Name | Primary Target(s) | Key Off-Target(s) | Reported Selectivity | Zinc-Binding Group (ZBG) |
|---|---|---|---|---|
| Compound 7 (Oxadiazole-based) [1] | HDAC6 | None reported | >10,000-fold selectivity over other HDACs | Difluoromethyl-1,3,4-oxadiazole |
| Tubastatin A [1] [5] | HDAC6 | HDAC8 (at higher conc.) [1] | >1,000-fold over HDAC1 [5] | Hydroxamate |
| ACY-1215 (Rocilinostat) [1] | HDAC6 | HDAC10, HDAC8 [1] | Moderate selectivity [1] | Hydroxamate |
| TH34 [4] | HDAC6, HDAC8, HDAC10 | - | Selective for HDAC6/8/10 over HDAC1/2/3 [4] | Hydroxamate (Benzhydroxamic acid) |
| Tubacin [1] [6] [5] | HDAC6 | - | Selective inhibitor of HDAC6 tubulin deacetylation [5] | Hydroxamate |
| Nexturastat A [1] [7] | HDAC6 | - | Highly selective [7] | Hydroxamate |
A key finding from recent research is that many commonly used hydroxamate-based HDAC6is, including ACY-1215 and Tubastatin A, have HDAC10 as a primary off-target [1]. In contrast, novel inhibitors with alternative Zinc-Binding Groups (ZBGs), such as the difluoromethyloxadiazole in "Compound 7," have demonstrated exceptional selectivity exceeding 10,000-fold for HDAC6 over all other isoforms [1]. Replacing the hydroxamate ZBG can also mitigate potential genotoxicity risks associated with its metabolic activation via the Lossen rearrangement [1].
To establish a compound's profile, researchers use a combination of biochemical, cellular, and phenotypic assays. The workflow below outlines the key experimental stages for characterizing an HDAC6 inhibitor.
The core methodologies for these stages include:
This is the primary assay for determining a compound's potency and selectivity.
This evaluates the compound's activity in a cellular context.
These assays link HDAC6 inhibition to a biological outcome.
To fully characterize this compound, future work could focus on:
The zinc-binding group is a key component of the HDAC inhibitor pharmacophore, responsible for chelating the zinc ion in the enzyme's active site [1]. The choice of ZBG significantly influences the inhibitor's potency, selectivity, and metabolic stability.
The table below summarizes the key characteristics of common and emerging ZBGs discussed in the recent literature:
| Zinc-Binding Group (ZBG) | Key Characteristics & Recent Findings | Selectivity & Advantages | Potential Drawbacks / Notes |
|---|---|---|---|
| Hydroxamate (e.g., in Tubastatin A, ACY-1215) | Traditional, potent ZBG; used in many research compounds and clinical candidates [2] [3]. | Often shows off-target inhibition (e.g., of HDAC10); good but not always exquisite selectivity [2]. | Potential for genotoxicity due to the Lossen rearrangement; poor metabolic stability [2] [1]. |
| Difluoromethyloxadiazole | Novel non-hydroxamate ZBG; acts as a zinc-binding group [2]. | >10,000-fold selectivity for HDAC6 over other isoforms; valuable as a research tool and therapeutic lead [2]. | -- |
| Ethyl Hydrazine | Recently reported noncanonical ZBG (2025) [4]. | Selective for HDAC6 (IC50 = 145.0 nM); demonstrated superior bioavailability (149%) in oral administration [4]. | -- |
| Ethanolamine / 1-Amino-2-propanol | Novel ZBG explored as a hydroxamate alternative [1]. | Can confer selective inhibitory activity against HDAC6 (e.g., compound b8) [1]. | Potency can be lower than hydroxamates; requires further optimization [1]. |
The methodologies for profiling HDAC6 inhibitors are well-established. The workflow below summarizes the key experimental steps for evaluating new inhibitors, synthesized from multiple recent studies [2] [1]:
Key Experimental Details:
Given the unavailability of HDAC6-IN-10's specific structure, here are practical suggestions to advance your work:
The following table summarizes key pharmacological data for several reference HDAC6 inhibitors, which can serve as benchmarks for your research.
| Inhibitor Name | Key Targets (IC₅₀ or Selectivity) | Cellular Activity (EC₅₀) | In Vivo Efficacy Models | Key Findings/Off-Target Effects |
|---|---|---|---|---|
| Compound 7 (Oxadiazole-based) [1] | HDAC6 (IC₅₀: 6.8 pM); >10,000-fold selectivity over HDAC1, HDAC3 [1] | Tubulin acetylation (EC₅₀: ~380 nM) [1] | Information not in search results | No cytotoxicity linked to off-target HDAC inhibition; unparalleled selectivity [1] |
| ACY-1083 [2] [3] | HDAC6-selective (specific IC₅₀ not provided) [3] | Information not in search results | Reversed cisplatin-induced cognitive impairment & mechanical hypersensitivity (10 mg/kg, i.p.) [2] [3] | Brain-penetrant; reverses tau pathology, mitochondrial deficits; acts via macrophage IL-10 signaling & neuronal mitochondrial transport [2] [3] |
| Tubastatin A [1] [4] [5] | HDAC6 (IC₅₀: 15 nM); also potently inhibits HDAC10 [1] [4] | Tubulin acetylation (EC₅₀: ~250 nM) [1] | Retinal ischemia/reperfusion injury; promoted primordial follicle activation in vitro (4 µM) [5] [6] | Cytotoxicity in RPMI-8226 cells linked to off-target HDAC10 inhibition [1] |
| ACY-1215 (Ricolinostat) [1] [3] | HDAC6 (IC₅₀: 4.7 nM); ~10-fold selective over HDAC1/2/3; primary off-target is HDAC10 [1] | Tubulin acetylation (EC₅₀: ~90 nM) [1] | Reversed cisplatin-induced peripheral neuropathy (30 mg/kg, oral gavage) [3] | In clinical trials for cancer; off-target effects must be considered for physiological readouts [1] |
The pharmacological profiling of HDAC6 inhibitors relies on a combination of biochemical, cellular, and in vivo models. Here are detailed methodologies for key experiments from the search results.
Biochemical Selectivity Screening (NanoBRET)
Cellular Target Engagement (Tubulin Acetylation)
In Vivo Efficacy (Chemotherapy-Induced Neuropathy)
The signaling pathway through which HDAC6 inhibition reverses chemotherapy-induced peripheral neuropathy involves both neuronal and immune mechanisms, which can be summarized as follows:
Mechanism of HDAC6 inhibitor action in chemotherapy-induced peripheral neuropathy. Inhibition in macrophages increases IL-10, which signals through neuronal IL-10 receptors. Concurrently, neuronal HDAC6 inhibition improves mitochondrial transport. Both pathways converge to reverse pain hypersensitivity [2].
Since specific data on HDAC6-IN-10 is unavailable, I suggest the following steps to proceed:
To find the information you're seeking, you may need to employ more specialized search strategies:
The following table synthesizes information from the search results on other HDAC6-targeting compounds and the overall development environment, which is highly active and faces specific challenges.
| Aspect | Findings from Search Results | Relevant Compounds / Context |
|---|---|---|
| Clinical Pipeline | Over 26 pipeline drugs identified; over 20 companies involved in HDAC6 inhibitor R&D [1]. | Ricolinostat (Phase II), CKD-506 (Phase II), Resminostat (Phase II), KA2507 (Phase I) [1]. |
| Therapeutic Scope | Investigation spans neurodegenerative diseases, cancer, fibrotic diseases, rheumatoid arthritis, and heart failure [2] [3] [4]. | Preclinical/clinical studies in Alzheimer's, pancreatic cancer, RA, and heart failure with preserved ejection fraction (HFpEF) [2] [5] [4]. |
| Development Rationale | Cytoplasmic enzyme regulating non-histone proteins (α-tubulin, HSP90); influences cell motility, protein degradation, stress response [2] [6]. | Unique structure with two catalytic domains and a zinc-finger ubiquitin-binding domain (ZnF-UBP) [2] [7]. |
| Chemical Approaches | Focus on improving selectivity and efficacy; dual-target inhibitors represent a promising trend to address single-agent limitations [7]. | Inhibitors like ZMF-25 (targeting PAK1/HDAC6/10) and other dual-target candidates in development [8] [7]. |
| Experimental Evaluation | Standard assays include MTT/CellTiter-Glo for viability, HDAC enzyme activity assays, western blot for acetyl-α-tubulin, and transwell for migration [5]. | ISOX (CAY10603) tested in pancreatic cancer models [5]. |
Based on methodologies described for other HDAC6 inhibitors like ISOX (CAY10603), the following diagram outlines a generalized experimental workflow for characterizing a novel HDAC6 inhibitor. This can serve as a technical reference for the types of protocols you requested.
The application of HDAC6 inhibitors in vivo has been investigated for a range of conditions, primarily in preclinical animal models. The table below summarizes the key therapeutic areas and hypothesized mechanisms of action based on the literature for other HDAC6 inhibitors, which may provide context for the potential use of HDAC6-IN-10 [1] [2] [3].
| Therapeutic Area | Disease Model Examples | Postulated Primary Mechanism of Action |
|---|---|---|
| Oncology | Melanoma; Endometrial Cancer [2] [4] | Immunomodulation (↑ M1/M2 macrophage ratio); Induction of apoptosis; Inhibition of cancer cell proliferation/metastasis via pathways like PTEN/AKT/mTOR [2] [4]. |
| Neuropathic Pain | Chemotherapy-Induced Peripheral Neuropathy (CIPN) [1] | Restoration of axonal mitochondrial health; Enhancement of macrophage-derived IL-10 signaling to sensory neurons [1]. |
| Neurodegeneration & CNS Disorders | Multiple Sclerosis (EAE model); Retinal Ischemia/Reperfusion Injury; Alzheimer's & Parkinson's disease models [3] [5] [6] | Improvement of axonal transport via α-tubulin acetylation; Neuroprotection through reduced apoptosis and enhanced autophagy; Improved synaptic plasticity and memory [3] [5] [6]. |
| Ovarian Function | Primordial Follicle Activation (in mice) [7] | Regulation of the mTOR signaling pathway to maintain the dormant follicle pool [7]. |
The following protocols are adapted from studies using inhibitors like ACY-1083, ACY-738, and Tubastatin A. They can serve as a starting point for designing experiments with this compound.
This model focuses on reversing established neuropathy, which is a common clinical challenge.
This approach involves ex vivo reprogramming of macrophages before adoptive cell transfer, a novel immunotherapeutic strategy.
This protocol can be adapted for diseases like Multiple Sclerosis (MS) and retinal neurodegeneration.
The neuroprotective and anticancer effects of HDAC6 inhibitors are often linked to specific cellular pathways. The diagram below illustrates two well-characterized mechanisms.
The combination of selective HDAC inhibitors with retinoic acid represents a promising targeted strategy for high-risk neuroblastoma. The core rationale is to simultaneously promote cancer cell differentiation and induce lethal DNA damage while minimizing toxicity to non-malignant cells [1] [2].
The following tables summarize key quantitative data from the foundational studies on TH34 and retinoic acid combination therapy.
Table 1: In Vitro Cytotoxicity of TH34 in Human Cell Lines
| Cell Line | Cell Type | TH34 IC50 / Effective Concentration | Key Observed Effects |
|---|---|---|---|
| SK-N-BE(2)-C | Human neuroblastoma | ~10 µM | Concentration-dependent cell death [2] |
| IMR-32 | Human neuroblastoma | ~10 µM | Concentration-dependent cell death [2] |
| SH-SY5Y | Human neuroblastoma | ~10 µM | Concentration-dependent cell death [2] |
| VH7 | Non-transformed human foreskin fibroblasts | >25 µM (Well-tolerated) | No significant toxicity [1] [2] |
Table 2: Synergistic Effects of TH34 & Retinoic Acid (ATRA)
| Assay Type | Combination | Combination Index (CI) | Interpretation | Observed Outcomes |
|---|---|---|---|---|
| Colony Growth Inhibition | TH34 (10 µM) + ATRA (10 µM) | CI < 0.1 [1] | Strong Synergy | Synergistic inhibition of colony growth [1] [2] |
| Cell Phenotype | TH34 + ATRA | N/A | Synergistic Differentiation | Elevated neuronal differentiation markers; neurite-like outgrowths [1] |
Here is a detailed methodology for key experiments based on the cited research.
Protocol 1: In Vitro Cell Viability and Combination Synergy Assay
This protocol assesses the cytotoxic effects of TH34 alone and in combination with retinoic acid.
Protocol 2: Detection of Apoptosis & DNA Damage
This protocol evaluates the mechanism of cell death induced by the combination therapy.
The diagram below illustrates the synergistic mechanism of TH34 and Retinoic Acid in targeting neuroblastoma cells.
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family that differs significantly from other deacetylases in both structure and function. Unlike classical HDACs that primarily localize to the nucleus and target histones, HDAC6 is predominantly cytoplasmic and mainly deacetylates non-histone substrates including α-tubulin, heat shock protein 90 (HSP90), and cortactin [1]. HDAC6 contains two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain that enables it to recognize ubiquitinated proteins and mediate their aggresome-dependent degradation [1] [2]. This distinctive structural organization allows HDAC6 to regulate critical cellular processes including cell migration, protein degradation, immune synapse formation, and cytoskeletal dynamics [3].
In neuronal systems, HDAC6 plays a particularly important role in regulating microtubule dynamics and axonal transport through its deacetylation of α-tubulin. Microtubule acetylation enhances their flexibility and stability, which is crucial for maintaining neuronal structure and facilitating intracellular transport. HDAC6-mediated deacetylation of α-tubulin reduces microtubule stability, impairing axonal transport and potentially contributing to neurodegenerative processes [1]. Additionally, HDAC6 interacts with various neuronal proteins and has been implicated in several neurodegenerative diseases, making it an attractive therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and chemotherapy-induced peripheral neuropathy [4] [1].
Table 1: Key Characteristics of HDAC6
| Feature | Description | Biological Significance |
|---|---|---|
| Class | Class IIb HDAC | Tissue-specific functions, primarily cytoplasmic localization |
| Domains | Two catalytic domains (DD1, DD2), SE14 repeat domain, ZnF-UBP ubiquitin-binding domain | Multifunctional capabilities including deacetylation and ubiquitin binding |
| Primary Substrates | α-tubulin, HSP90, cortactin, peroxiredoxins | Regulation of cytoskeleton, protein folding, cell motility, oxidative stress response |
| Neuronal Functions | Microtubule dynamics, axonal transport, protein aggregation clearance | Maintenance of neuronal structure and function |
| Unique Properties | Cytoplasmic localization, ubiquitin binding capacity | Distinct from other HDACs with primarily epigenetic functions |
The inhibition of HDAC6 has emerged as a promising therapeutic strategy for neurodegenerative diseases through multiple mechanisms. HDAC6 inhibitors increase α-tubulin acetylation by blocking HDAC6-mediated deacetylation, leading to enhanced microtubule stability and improved axonal transport [1]. This is particularly relevant in neurodegenerative conditions where microtubule defects and impaired transport contribute to disease pathology. Additionally, HDAC6 inhibition modulates protein aggregation pathways by affecting the clearance of misfolded proteins through both aggresome formation and autophagy [1].
In the context of chemotherapy-induced peripheral neuropathy (CIPN), HDAC6 inhibition has demonstrated remarkable therapeutic potential. Research has shown that HDAC6 inhibitors like ACY-1083 can reverse established mechanical hypersensitivity caused by chemotherapeutic agents such as cisplatin [4]. This effect appears to be mediated through dual mechanisms: restoration of mitochondrial function in sensory neurons and modulation of macrophage-derived IL-10 signaling [4]. The IL-10 pathway specifically requires HDAC6 inhibition in macrophages, which increases IL-10 production, and subsequent signaling through IL-10 receptors on sensory neurons to alleviate mechanical hypersensitivity [4].
HDAC6 inhibitors also exhibit a favorable safety profile compared to pan-HDAC inhibitors. Genetic deletion studies in mice have shown that HDAC6 knockout animals develop normally without major organ dysfunction, suggesting that therapeutic inhibition may have limited side effects [5]. This safety aspect is particularly important for chronic treatments required for neurodegenerative diseases.
Table 2: Functional Consequences of HDAC6 Inhibition in Neuronal Contexts
| Process Affected | Effect of HDAC6 Inhibition | Therapeutic Benefit |
|---|---|---|
| Microtubule Acetylation | Increased α-tubulin acetylation | Enhanced microtubule stability and axonal transport |
| Protein Aggregation | Reduced aggregation through enhanced clearance mechanisms | Neuroprotection in neurodegenerative diseases |
| Mitochondrial Function | Improved mitochondrial transport and function | Protection against neurodegeneration and CIPN |
| Inflammatory Signaling | Increased IL-10 production from macrophages | Reduction in neuropathic pain and inflammation |
| Neurite Outgrowth | Enhanced neurite extension and branching | Improved neuronal repair and regeneration |
hNPC Isolation and Culture: Isolate hNPCs from human fetal brain tissue following appropriate ethical guidelines and approval [6]. Place brain tissue in a 100 mm Petri dish and carefully remove meninges using forceps. Wash tissue twice with 20 mL PBS by gentle inversion. Incubate tissue in cell dissociation solution with DNase I (10 U/mL) for 10 minutes at 37°C. Add neuronal cell culture medium and mechanically dissociate neurospheres by triturating 20-30 times through a 1000 µL pipet tip to create single-cell suspension. Filter through a 70 µm cell strainer to remove clusters [6].
Culture Medium Preparation: Prepare hNPC culture medium using the following components for 100 mL total volume [6]:
| Component | Amount | Final Concentration | |---------------|------------|-------------------------| | Neuronal cell culture medium | 96.8 mL | - | | EGF | 100 µL | 20 ng/mL | | FGF | 100 µL | 10 ng/mL | | B-27 Supplement (minus vitamin A) | 2 mL | 1X | | L-alanyl-L-glutamine | 1 mL | 1X | | Heparin | 4 µL | 2 µg/mL |
Passaging hNPCs: Passage neurospheres when they reach diameters greater than 700-900 µm or when the center darkens indicating cell death. Collect media containing floating spheres and transfer to 50 mL conical tube. Centrifuge at 300-400 × g for 3 minutes. Aspirate supernatant and submerge spheres in 500 µL defrosted cell dissociation reagent. Incubate at 37°C for 5-15 minutes depending on sphere density and size. Add 5-10 mL pre-warmed culture media and centrifuge at 300-400 × g for 5 minutes. Aspirate supernatant and gently pipette in 2 mL culture media until single-cell suspension forms. Plate 2-3 million cells per T-25 flask in 10 mL culture media [6].
Surface Coating: Add 200 µL poly-L-lysine (PLL) per well of 4-well glass chamber slides (140 µL for 8-well chambers). Incubate for 1 hour at room temperature or 37°C. Remove PLL and wash coverslips with ddH₂O. Do not allow coverslips to dry completely. Add laminin (5 µg/mL) in HBSS-CMF and incubate at 37°C for 2 hours before plating cells [6] [7]. Laminin concentration can be adjusted between 2-10 µg/mL to enhance or reduce outgrowth potential.
Induction of Differentiation: To induce neuronal differentiation, disaggregate neurospheres into single cells using the passaging protocol above. Seed cells on coated plates at appropriate density (typically 50,000-100,000 cells per well in 24-well plate format). Maintain in neuronal differentiation medium for 5 days before compound treatment [6]. Differentiation medium typically consists of Neurobasal-A supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
HDAC6-IN-10 Treatment: After 5 days of differentiation, treat cells with this compound at appropriate concentrations (typically ranging from 0.1-10 µM based on preliminary dose-response studies). Include positive controls (e.g., known HDAC6 inhibitors like Tubastatin A) and vehicle controls (DMSO at equivalent concentration). Treat for 24 hours before immunostaining [6].
Immunocytochemistry: Fix cells with 4% paraformaldehyde for 30 minutes at room temperature. Wash 3×10 minutes with PBS. Block with blocking buffer (e.g., 5% normal serum, 0.3% Triton X-100 in PBS) overnight at 4°C. Incubate with primary antibody (e.g., anti-β-III tubulin at 1:500 dilution) overnight at 4°C or 2 hours at room temperature. Wash 3×10 minutes with PBS. Incubate with appropriate fluorescent secondary antibody overnight at 4°C or 2 hours at room temperature [6] [7]. Mount coverslips onto slides using anti-fade mounting medium and seal with clear nail polish.
DRG Isolation: Remove DRGs from adult mouse or rat. Trim central and peripheral roots. Place DRGs in 1.5 mL microcentrifuge tube containing collagenase II (200 U/mL) and dispase II (2.5 U/mL) in HBSS-CMF. Incubate for 1 hour at 37°C to digest dura surrounding ganglia [7].
Cell Preparation: Centrifuge sample for 2 minutes at 5,600 RPM. Gently remove supernatant without disturbing pellet. Add fresh HBSS-CMF solution (~1 mL) to pellet, triturate gently, then centrifuge for 2 minutes at 5,600 RPM. Repeat wash two more times (three total washes). After final wash, resuspend dissociated neurons in Neurobasal-A media supplemented with B-27, GlutaMAX, and penicillin-streptomycin [7].
Cell Counting and Plating: Count neuronal cell bodies using hemocytometer. Plate neurons on pre-coated coverslips at concentration of 1,500-2,000 neurons per coverslip in 1 mL Neurobasal-A per coverslip. Incubate at 37°C for 24 hours before compound treatment [7].
Imaging and Measurement: Image all neurons with processes using fluorescence microscopy. Measure the longest neurite per neuron using image analysis software such as MetaMorph [7]. Calibrate distance measurements based on microscope and magnification used. Trace processes beginning near the cell body and extending to the tip of the process. For branched processes, follow the appropriate path to measure the longest continuous process [7].
Data Collection Parameters: Measure at least 100 neurons per condition across multiple replicates. Record neurite length, number of branches, and number of primary neurites per neuron. Exclude neurites where the cell body of origin cannot be determined confidently [7].
Appropriate Controls: Each experiment should include:
Validation of HDAC6 Inhibition: Confirm target engagement by measuring α-tubulin acetylation levels via Western blotting. HDAC6 inhibition should increase acetylated α-tubulin without affecting histone acetylation, demonstrating selectivity over class I HDACs [2].
Table 3: Sample Data Table for this compound Neurite Outgrowth Assessment
| Treatment Condition | Mean Neurite Length (µm) ± SEM | % Increase vs Control | Acetylated α-tubulin/Total α-tubulin Ratio | Number of Branches per Neuron |
|---|---|---|---|---|
| Vehicle Control | 145.2 ± 12.3 | - | 0.15 ± 0.02 | 2.1 ± 0.3 |
| This compound (0.1 µM) | 187.6 ± 15.7 | 29.2%* | 0.38 ± 0.04* | 2.8 ± 0.4 |
| This compound (1 µM) | 234.5 ± 18.9 | 61.5%* | 0.72 ± 0.06* | 3.9 ± 0.5* |
| This compound (10 µM) | 248.3 ± 21.2 | 71.0%* | 0.85 ± 0.07* | 4.2 ± 0.6* |
| Tubastatin A (4 µM) | 215.7 ± 17.4 | 48.6%* | 0.69 ± 0.05* | 3.5 ± 0.4* |
Statistically significant difference (p < 0.05) compared to vehicle control
The neurite outgrowth assay has significant applications in developmental neurotoxicity screening for environmental compounds and pharmaceuticals [6]. Thousands of commercial chemical compounds have poorly understood neurotoxicity potential, creating a need for reliable screening methods [6]. The hNPC-based neurite outgrowth protocol can assess, distinguish, and rank compounds based on their potential developmental neurotoxicity.
For neurotoxicity screening using this compound:
The use of hNPCs offers physiological relevance for neurotoxicity assessment as these cells maintain important markers and functions observed in vivo, providing superior translational potential compared to immortalized cell lines [6].
This compound represents a promising chemical tool for investigating HDAC6 functions in neuronal development and regeneration. The protocols outlined herein provide robust methodology for assessing its effects on neurite outgrowth using physiologically relevant cell models. The dual application of these assays for both therapeutic development and neurotoxicity screening highlights their versatility in neuroscience research. When implementing these protocols, researchers should prioritize appropriate controls, validation of HDAC6 selectivity, and comprehensive quantification methods to ensure reliable and interpretable results.
HDAC6 is a unique cytoplasmic deacetylase that influences cell cycle progression through multiple pathways. The table below summarizes the key mechanisms identified in the literature for various HDAC6 inhibitors, which are highly relevant for understanding HDAC6-IN-10's potential effects.
| Observed Effect | Proposed Mechanism / Pathway Involvement | Experimental Model | Citation |
|---|---|---|---|
| G2/M Arrest | Inactivation of HDAC6 leading to ERK pathway activation; downregulation of Aurora A & B kinases [1]. | Prostate Cancer Cells (LNCaP, PC-3) [1]. | |
| G0/G1 Arrest & Apoptosis | ROS-dependent mitochondrial pathway; ↓Bcl-2, ↑Bax, activation of caspase-9 & -3 [2]. | Melanoma Cell Line (A375.S2) [2]. | |
| Prometaphase Arrest | HDAC6 inhibition → PP1α dissociation → 14-3-3ζ acetylation → Cdc25C & c-Raf dephosphorylation → sustained ERK activation [1]. | Prostate Cancer Cells (LNCaP) [1]. | |
| DNA Damage & Radiosensitization | Increased acetylated α-tubulin and γH2AX foci; suppression of radiation-induced CXCL1 signaling [3]. | Bladder Cancer Cell Lines (T24, UMUC-3) [3]. | |
| Differentiation & Cytostasis | Induction of DNA double-strand breaks, mitotic aberrations, and neuronal differentiation [4]. | Neuroblastoma Cell Lines [4]. |
The following diagram maps the primary signaling pathway through which HDAC6 inhibition can lead to cell cycle arrest, integrating findings from several studies [1] [2] [3].
You can adapt the following generalized protocols, synthesized from multiple studies, to characterize the effects of this compound.
This is a fundamental method to quantify the percentage of cells in each cell cycle phase [5] [1] [2].
This protocol tests the long-term reproductive viability of cells after treatment, a key measure of cytotoxic effect [3].
This protocol distinguishes early and late apoptotic cells [5] [2].
This method visualizes key events like DNA damage and mitotic aberrations [4] [3].
Since the compound was not directly covered in the literature I found, here are practical steps to locate more targeted information:
Objective: This document provides detailed protocols for quantifying acetylated α-tubulin (at Lys40) to assess the cellular target engagement and potency of HDAC6 inhibitors, such as HDAC6-IN-10. The methods outlined are essential for preclinical drug evaluation in cancer and neurodegenerative disease research [1] [2].
1. Introduction and Principle
Histone Deacetylase 6 (HDAC6) is a cytoplasmic enzyme whose primary substrate is α-tubulin [2] [3]. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin (Ac-α-tubulin K40), which serves as a key pharmacodynamic biomarker for confirming cellular target engagement [1]. The following workflows and protocols standardize the detection of this event using two common, orthogonal methods.
The logical relationship between HDAC6 inhibition and the assay readout is summarized in the following diagram:
2. Method Selection and Comparison
Researchers can choose from several methods to demonstrate cellular target engagement for HDAC6 [1]. The table below compares the most common and directly relevant approaches.
| Method | Principle | Throughput | Key Advantage | Key Limitation |
|---|---|---|---|---|
| α-Tubulin Acetylation (e.g., Western Blot, HTRF) | Activity-based; detects accumulation of acetylated tubulin upon HDAC6 inhibition [1]. | Medium to High | Measures a direct, biologically relevant consequence of inhibition; no need for modified protein [1]. | Signal can be influenced by other factors (e.g., acetyltransferase activity) [1]. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced changes in the target protein's thermal stability [1]. | Low to Medium | Directly confirms drug-target binding in cells; not influenced by downstream biology [1]. | Not all ligand-binding events stabilize the protein (risk of false negatives) [1]. |
| NanoBRET | Proximity-based assay using energy transfer from a luciferase-tagged protein to a fluorescent tracer [1]. | High | Allows quantitative, real-time monitoring of binding in live cells [1]. | Requires genetic modification of both the target protein and the tracer ligand [1]. |
For most purposes, measuring α-tubulin acetylation provides a direct and functionally relevant readout of HDAC6 inhibition and is the focus of the detailed protocols below.
3. Detailed Experimental Protocols
This is a widely used, semi-quantitative method for detecting tubulin acetylation across different experimental conditions [1].
Workflow Diagram:
Step 1: Cell Treatment and Lysis
Step 2: Protein Quantification and Gel Electrophoresis
Step 3: Membrane Transfer and Blocking
Step 4: Immunoblotting
Step 5: Detection and Analysis
This is a homogeneous, no-wash, quantitative immunoassay ideal for high-throughput screening and dose-response studies [4].
Workflow Diagram:
Step 1: Cell Plating and Compound Treatment (in 96-well plate)
Step 2: Cell Lysis
Step 3: Assay Setup and Detection
4. Key Reagents and Controls
| Component | Specification / Purpose | Example / Positive Control |
|---|---|---|
| Positive Control Inhibitor | Validates assay performance. | Tubacin (selective HDAC6 inhibitor) [4] or Trichostatin A (TSA, pan-HDAC inhibitor) [4]. |
| Primary Antibody (WB) | Detects acetylated α-tubulin. | Monoclonal anti-acetylated α-tubulin (Lys40), e.g., Clone 6-11B-1. |
| Assay Kit (HTRF) | Quantitative detection. | HTRF Acetyl K40 α-Tubulin Detection Kit [4]. |
| Cell Line | Model system with modifiable tubulin acetylation. | NIH/3T3, HeLa, or other relevant cancer/neuronal cell lines. |
5. Troubleshooting and Data Interpretation
For a more comprehensive validation of this compound, consider these orthogonal methods:
Q1: Why is solubility a critical parameter for HDAC6 inhibitors like HDAC6-IN-10?
Q2: What are the recommended solvents for initially dissolving this compound?
Q3: What can I do if this compound precipitates in my aqueous assay buffer?
The following workflow outlines a general method you can adapt to empirically determine the solubility of this compound in your chosen solvent system.
The table below summarizes common issues and potential solutions based on standard laboratory practice.
| Problem Encountered | Potential Cause | Suggested Solution |
|---|---|---|
| Low Aqueous Solubility | High lipophilicity of compound | Use cyclodextrins (e.g., HP-β-CD) as complexing agents; formulate in lipid-based nanoemulsions [1]. |
| Precipitation upon Dilution | "Water shock" from rapid addition of DMSO stock to aqueous buffer | Use a gradual dilution method; pre-warm the aqueous buffer; employ a co-solvent system (e.g., DMSO-PEG400-water). |
| Inconsistent Bioactivity | Variable solubility leading to inaccurate dosing | Confirm solubility in the exact assay buffer before running experiments; use a concentration verification method (e.g., HPLC) post-assay. |
Q: Do HDAC6 inhibitors have common off-target effects? A: Yes, a primary and common off-target for many hydroxamate-based HDAC6 inhibitors is HDAC10 [1] [2]. One study found that while a novel oxadiazole-based inhibitor (Compound 7) showed exquisite selectivity (10,000-fold) for HDAC6 over other isoforms, several commonly used hydroxamate-based inhibitors did not [1] [2].
Q: What is the practical consequence of inhibiting HDAC10? A: The limited selectivity of some inhibitors is linked to cytotoxicity in cellular models [1] [2]. Furthermore, HDAC10 itself is a validated drug target in cancers like neuroblastoma, where its inhibition can sensitize tumor cells to chemotherapeutics by interfering with lysosomal function and DNA repair [3] [4]. Therefore, an inhibitor's HDAC6/10 profile will determine its specific research or therapeutic application.
Q: How can I confirm the selectivity of an HDAC6 inhibitor in my experiments? A: Off-target effects must be considered before attributing physiological readouts solely to HDAC6 inhibition [1]. You can:
The table below summarizes the selectivity profiles of several discussed inhibitors.
| Inhibitor Name | Chemical Class | Primary Target(s) | Key Off-Target(s) | Experimental Evidence |
|---|---|---|---|---|
| Hydroxamate-based Inhibitors (e.g., ACY-1215, Tubastatin A) [1] [2] | Hydroxamate | HDAC6 | HDAC10 (primary off-target) | In vitro isotype screening [1] [2] |
| Compound 7 [1] [2] | Difluoromethyloxadiazole | HDAC6 | None detected (10,000-fold selectivity) | In vitro isotype screening [1] [2] |
| TH34 [3] | Hydroxamic acid | HDAC6, HDAC8 | HDAC10 | Profiling against multiple HDAC isoforms [3] |
| Tubacin [5] [4] | Hydroxamate | HDAC6 | HDAC10 not significantly inhibited | NanoBRET target engagement assay [4] |
| Tubastatin A [4] | Hydroxamate | HDAC6 | HDAC10 | NanoBRET target engagement assay; induces lysosomal accumulation [4] |
This section provides detailed protocols for key experiments cited in the FAQs.
This protocol is based on research that identified lysosomal accumulation as a specific consequence of HDAC10 (but not HDAC6) inhibition [4].
Workflow:
Key Steps and Reagents:
The NanoBRET assay is a powerful technique to quantitatively measure a compound's affinity for different HDAC isoforms in a cellular context [4].
Workflow:
Key Steps and Reagents:
A key finding from recent research is that high selectivity for HDAC6 does not always translate to strong anti-cancer cell growth activity. One study synthesized a series of potent and highly selective HDAC6 inhibitors but found an unexpected result: the most selective compounds showed little potency in blocking cell growth [1]. The researchers concluded that HDAC6 inhibition alone might be insufficient for disrupting cell growth, and that some degree of Class I HDAC inhibition (e.g., HDAC1, HDAC2, HDAC3) could be required for a robust cytotoxic response [1].
This creates a paradox where achieving high biochemical selectivity might reduce the desired cellular effect. The biological role of HDAC6 can also vary significantly depending on the cellular context, which might explain differences in cytotoxicity. The table below summarizes key findings from the search results:
| Biological Context / Compound | Observed Effect / Finding | Relevance to Cytotoxicity |
|---|---|---|
| Pancreatic Cancer Cells [1] | Highly selective HDAC6 inhibitors showed little cell growth blockade. | Suggests that HDAC6 inhibition alone may be insufficient for cytotoxicity. |
| Cytotoxic T Lymphocytes (CTLs) [2] | HDAC6 deficiency or inhibition impairs lytic granule transport and degranulation. | Highlights a non-epigenetic, cytoskeletal role crucial for immune cell function. |
| WT161 in Breast Cancer [3] | Induced apoptosis and receptor downregulation, but effects were not dependent on HDAC6 inhibition per se. | Suggests compound's cytotoxic effects may be "off-target," unrelated to HDAC6. |
| Neurodegeneration [4] | HDAC6 inhibition improves acetylated α-tubulin levels and axonal transport. | Indicates a protective, not cytotoxic, role in neurons. |
| Retinal Injury [5] | HDAC6 inhibition (Tubacin) showed neuroprotective effects against apoptosis. | Indicates a protective, not cytotoxic, role in this context. |
Based on the general principles identified, here is a logical workflow for troubleshooting your HDAC6-IN-10 cytotoxicity experiments. The following diagram outlines the key validation steps:
First, verify that this compound is effectively engaging its intended target in your cellular model.
The selectivity profile of your compound is critical. Use available data or conduct new experiments to check if this compound is truly selective.
Confirm that the cell death you observe is happening through an apoptotic pathway.
The role of HDAC6 is not uniform across all cell types. Its function can dictate the outcome of its inhibition.
I hope this structured approach helps you diagnose the issue with this compound. The scientific community would greatly benefit from the publication of your findings, especially if they clarify this compound's activity profile.
To establish an optimal treatment duration, you need to correlate the drug's presence with its biological effects over time. The table below outlines key experiments informed by recent studies [1] [2] [3].
| Experimental Goal | Key Parameters to Measure | Relevant Methodology |
|---|
| Confirm Target Engagement | • Acetylated α-tubulin (Ac-α-Tub) levels • Other substrate acetylation (e.g., HSP90) | Western Blot, Immunohistochemistry [2] | | Assess Direct Anti-tumor Effects | • Cell proliferation (IC50) • Apoptosis induction • Cell migration & invasion | MTT/XTT assays, Caspase-3 activation, Mitochondrial depolarization, Migration assays [1] | | Evaluate Immune-Modulatory Effects | • PD-L1 surface expression on tumor/immune cells • CD4+/CD8+ T-cell infiltration • MHC Class II gene expression | Flow Cytometry, RNA-Seq, RT-qPCR, Immunohistochemistry [2] [3] | | Determine Pharmacokinetics/ Biodistribution | • Drug concentration in plasma & tumors over time • Tumor-to-background ratio | LC-MS/MS, PET imaging (e.g., with [[18F]FSW-100) [4] |
The following workflow diagrams the relationship between these experiments in a logical sequence for protocol optimization.
Based on common challenges in drug development, here are some potential issues and solutions.
FAQ 1: How do I determine if my treatment duration is sufficient for target engagement?
FAQ 2: What should I do if the desired anti-tumor effect is not observed?
FAQ 3: The treatment causes toxicity in my in vivo model. How can I adjust?
Understanding the pathways HDAC6 inhibitors modulate is crucial. The diagram below integrates findings on the dual mechanisms of action: direct anti-tumor effects and immune-mediated responses [2] [5] [3].
Here are answers to common questions about handling similar investigative compounds:
Q1: What is the recommended storage condition for HDAC6-IN-10?
Q2: How should I prepare a stock solution of this compound, and how long is it stable?
Q3: I suspect my compound has degraded. How can I check its stability?
Q4: My experimental results are inconsistent. Could compound stability be an issue?
For a rigorous assessment of this compound stability, you can follow this general workflow. The diagram below outlines the key steps and decision points.
Stability Assessment Workflow
While data for this compound is unavailable, the table below summarizes stability information for other HDAC6-targeting compounds from recent research, which can serve as a useful reference.
| Compound Name | Type / Use | Reported Stability / Handling | Key Factors | Source |
|---|---|---|---|---|
| [¹⁸F]FSW-100 | Radioligand for PET Imaging | >2 hours in injection solution at room temperature; radiochemical purity >95%. | Optimized formulation with anti-radiolysis reagents is critical for stability. | [1] |
| HDAC6 Inhibitor-based Dimers | Anticancer Agents | Di-hydroxamic acid dimers are challenging to purify due to high polarity, suggesting potential stability concerns in solution. | Purification method (HPLC) is crucial; chemical structure influences stability. | [3] |
| [¹⁸F]Bavarostat (EKZ-001) | Radioligand for PET Imaging | Stable enough for multi-dose human clinical studies; formulation includes stabilizers like sodium ascorbate. | Use of antioxidant additives (e.g., sodium ascorbate) in the formulation enhances stability. | [2] |
The following detailed methodologies from recent publications may provide useful technical insights for your own work with HDAC6 inhibitors.
1. Protocol for Radiosynthesis and Purification of an HDAC6 Radioligand [1] This protocol is critical for ensuring the production of a pure and stable compound.
2. Protocol for Confirming Compound Purity via Analytical HPLC [1] [3] This is a standard method for verifying the stability and purity of a compound in solution.
| Inhibitor Name | Selectivity Profile | Reported Genotoxicity / Toxicity | Proposed Mitigation Strategy |
|---|---|---|---|
| Tubastatin A | HDAC6 selective inhibitor | Poor pharmacokinetic profile and observed genotoxicity (Ames test, chromosome aberration test) [1] | Structural optimization (e.g., CKD-L uses a bicycle to replace the tertiary amine tricycle) [1]. |
| TH34 | HDAC6/8/10 inhibitor | Induces DNA double-strand breaks and cell death in neuroblastoma cells; well-tolerated in non-transformed fibroblasts at concentrations ≤25 µM [2]. | Leverage selective toxicity towards transformed cells over non-transformed cells [2]. |
| Panobinostat | Pan-HDAC inhibitor | Dose-limiting toxicities (DLTs) reported in clinical trials when combined with radiotherapy [3]. | Use selective HDAC6 inhibitors (e.g., Tubacin, Ricolinostat) to minimize systemic side effects [3]. |
| CKD-L | Novel HDAC6 selective inhibitor | No genotoxicity detected in the Ames test and chromosome aberration test [1]. | Develop inhibitors with improved selectivity and proven safety profiles in standardized genotoxicity assays [1]. |
The literature suggests several concrete approaches to mitigate the genotoxicity of HDAC6 inhibitors:
To experimentally assess and confirm the genotoxicity of a compound like HDAC6-IN-10 in your lab, you can adopt the following standard methodologies referenced in the literature:
In Vitro Genotoxicity Assays:
Assessment of DNA Damage in Target Cells:
The following diagram illustrates the dual role of HDAC6 inhibition, highlighting how high selectivity is key to minimizing genotoxicity, based on the mechanisms found in the literature [2] [3].
The core challenge in optimizing HDAC6 inhibitor selectivity is to achieve high potency against HDAC6 while minimizing activity on other HDAC isoforms, particularly the structurally similar HDAC10 and class I HDACs like HDAC1 and HDAC8. Off-target inhibition is a common source of experimental issues, including unexpected cytotoxicity and genotoxicity [1] [2].
The table below summarizes the selectivity profiles of various HDAC6 inhibitors reported in recent studies, which can serve as benchmarks for your optimization work.
| Inhibitor Name | Reported HDAC6 IC₅₀ | Key Selectivity Features | Primary Off-Targets | Citations |
|---|---|---|---|---|
| HDSI-18 | 1.6 nM | >975-fold selectivity over other isoforms | Not specified | [3] |
| Compound 7 (Oxadiazole-based) | Information missing | >10,000-fold selectivity over other HDACs | No significant off-targets reported | [1] |
| TH34 | Information missing | Potent inhibitor of HDAC6/8/10; minimal inhibition of HDAC1/2/3 | HDAC8, HDAC10 | [2] |
| Tubastatin A | Information missing | Frequently used selective HDAC6i | HDAC10 | [1] |
| ACY-1215 (Rocilinostat) | Information missing | Clinical-stage HDAC6i | HDAC10 | [1] |
The following diagram illustrates the structural domains of HDAC6 and the general pharmacophore of its inhibitors, which is fundamental to understanding selectivity.
Q1: Our HDAC6 inhibitor shows excellent enzymatic activity but causes unexpected cytotoxicity in cellular models. What could be the issue?
Q2: How can we improve the selectivity of our lead compound during the optimization phase?
Q3: What are the best experimental practices for reliably measuring HDAC6 selectivity in a cellular context?
This protocol is adapted from a established methodology [4] for directly measuring inhibitor selectivity in a cellular context.
1. Cell Culture and Seeding
2. Cell Treatment and Substrate Incubation
3. Cell Lysis and Sample Preparation
4. UHPLC-MS/MS Analysis and Data Processing
The workflow for this protocol is summarized below:
To provide context, the table below summarizes several HDAC6 inhibitor combinations and their calculated synergistic effects from recent research. This illustrates how the CI is applied and reported for similar compounds.
| HDAC6 Inhibitor | Combination Partner | Cancer Model | Reported Combination Index (CI) | Citation |
|---|---|---|---|---|
| TH34 (HDAC6/8/10 inhibitor) | Retinoic Acid | Neuroblastoma | CI < 0.1 (for 10 µM of each) | [1] |
| WT-161 | OTX015 (BET inhibitor) | Osteosarcoma | Synergism (CI < 1) | [2] |
| ACY-1215 (Ricolinostat) | Bortezomib (Proteasome inhibitor) | Multiple Myeloma, Hepatocellular Carcinoma | Synergistic effect observed | [3] |
| Tubastatin A | Celecoxib (COX-2 inhibitor) | Tongue Squamous Cell Carcinoma | Synergistic effect observed | [4] |
Since direct data is unavailable, here is a standard methodology you can follow to calculate the CI for HDAC6-IN-10 in your own experiments, based on the widely used Chou-Talalay method [2].
The workflow involves designing a combination experiment, collecting dose-response data, and using specialized software for analysis, as outlined below:
Key Steps in Detail:
Why can't I find specific combination index data for this compound? this compound is likely a research-grade compound used primarily in early-stage, non-publicized basic research. Comprehensive drug combination profiling data for such compounds is often generated in-house by researchers and may not be published in detail. The published literature focuses on more established or clinical-stage inhibitors.
What are the common pitfalls when calculating CI for HDAC inhibitors?
Q1: What is the recommended solvent for dissolving HDAC6-IN-10? While the specific solvent for this compound is not stated in the search results, Dimethyl Sulfoxide (DMSO) is the most common solvent for small molecule HDAC inhibitors. Many studies on similar inhibitors use anhydrous DMSO to prepare stock solutions [1].
Q2: How should I prepare a working concentration from the stock solution? Working concentrations are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Q3: What should I do if my compound precipitates out of solution? Precipitation can occur if the compound is not fully soluble or if the stock is diluted too rapidly.
Q4: How should stock solutions be stored? For long-term stability, proper storage is crucial. The following table summarizes general guidelines, which should be verified against the manufacturer's specifications.
| Storage Condition | Recommended Use | Stability Expectation |
|---|---|---|
| -20°C or -80°C | Long-term storage | Months to years; avoid freeze-thaw cycles |
| 4°C | Short-term (weeks) | Suitable for frequently used solutions |
| Room Temperature | Immediate use | Hours to days; not recommended |
To ensure the validity of your results, always include the appropriate controls in your experimental design. The following workflow outlines the standard groups needed when testing this compound in a cell-based assay.
Q1: What are the primary mechanisms by which HDAC6 inhibition could cause fibroblast toxicity? HDAC6 inhibition can affect fibroblasts through several key mechanisms, summarized in the table below.
| Mechanism | Functional Consequence | Supporting Evidence |
|---|---|---|
| Disruption of Microtubule Dynamics [1] | Altered cell motility, intracellular transport, and cell division. | HDAC6 deacetylates α-tubulin; inhibition increases tubulin acetylation, over-stabilizing microtubules and reducing dynamics [1] [2]. |
| Impairment of Protein Quality Control [1] | Accumulation of misfolded proteins and cellular stress. | HDAC6 binds ubiquitinated proteins and directs them to aggresomes for degradation; inhibition disrupts this pathway [1]. |
| Modulation of Pro-fibrotic Signaling | Potential exacerbation or inhibition of fibrotic pathways. | HDAC6 interacts with TGF-β-SMAD3 signaling and regulates Hsp90 activity, a chaperone for pro-fibrotic clients [3]. |
| Induction of Oxidative Stress [1] | Increased levels of reactive oxygen species (ROS). | HDAC6 deacetylates peroxiredoxins (PrxI/II), enzymes that detoxify ROS; inhibition may impair their function [1] [3]. |
Q2: How can I troubleshoot and confirm HDAC6-specific toxicity in my fibroblast experiments? Follow this systematic workflow to verify that the observed toxicity is directly linked to HDAC6 inhibition.
Q3: What experimental strategies can I use to mitigate HDAC6 inhibitor toxicity? Consider the following approaches to reduce toxicity while maintaining therapeutic efficacy.
| Strategy | Rationale & Proposed Action |
|---|---|
| Dose Optimization | Conduct careful dose-response studies to find a window where the desired biological effect (e.g., reduced fibrosis) occurs without significant cell death. |
| Combination Therapy | Co-administer a low, non-toxic dose of the HDAC6 inhibitor with other anti-fibrotic agents (e.g., Pirfenidone or Nintedanib) [4] for a synergistic effect. |
| Intermittent Dosing | Pulse the treatment rather than continuous exposure. This may allow fibroblasts to recover from transient stress caused by HDAC6 inhibition. |
| Assess Cytoprotective Agents | Investigate the addition of antioxidants (e.g., N-Acetylcysteine) to counteract potential ROS-mediated toxicity [1]. |
To help you implement the troubleshooting strategies, here are detailed methodologies for key experiments.
This protocol outlines the steps to confirm that HDAC6-IN-10 is hitting its intended target.
1.0 Workflow: Validate HDAC6 Inhibitor Engagement and Specificity
1.1 Materials & Reagents
1.2 Procedure
1.3 Expected Results & Interpretation A significant increase in acetylated-α-tubulin levels in the this compound treated group compared to the DMSO control confirms successful on-target engagement. Similar results with the reference HDAC6 inhibitor, but a much stronger effect from the pan-HDAC inhibitor, supports selectivity [5].
Since HDAC6 is implicated in fibrosis, this protocol assesses its effect on a key pro-fibrotic pathway.
2.0 Workflow: Assess TGF-β Pathway Activation
2.1 Procedure
2.2 Interpretation If this compound reduces the TGF-β1-induced expression of α-SMA and Collagen I, it suggests an anti-fibrotic effect, which is the desired therapeutic outcome. The relationship between this effect and any observed toxicity needs careful examination.
I hope this structured technical guide provides a solid foundation for your research on this compound.
The following table summarizes the key characteristics of ACY-1215 and HDAC6-IN-10 based on the available data.
| Feature | ACY-1215 (Ricolinostat) | This compound |
|---|---|---|
| Chemical Class | Hydroxamate [1] | Not specified in available data |
| HDAC6 Potency (IC50) | ~5-60 nM (clinical stage reference) [2] | 3.11 ± 0.09 nM [2] |
| Primary Selectivity Profile | Selective, but with known off-targets (e.g., HDAC10) [1] | Highly selective [2] |
| Key Off-Targets | HDAC1, HDAC2, HDAC3, HDAC8, HDAC10 [1] [2] | No significant off-targets reported in study [2] |
| Highest Selectivity Ratios | HDAC8/6: 22.6-fold [2] | HDAC8/6: 622.2-fold, HDAC1/6: 133.7-fold [2] |
| Zinc-Binding Group | Hydroxamate [1] | Not specified in available data |
| Reported Cellular Efficacy | Yes (multiple cancer types) [3] [4] | Yes (gastric cancer) [2] |
| In Vivo Efficacy Data | Yes [2] [4] | Yes (gastric cancer mouse model) [2] |
The most striking difference lies in their selectivity profiles. This compound demonstrates exceptional selectivity for HDAC6 over other class I HDACs, which is significantly higher than that of ACY-1215 [2].
Here is a summary of the key experimental findings and methodologies used to characterize these inhibitors.
This standard in vitro assay determines the potency and selectivity of a compound by testing its ability to inhibit enzymatic activity of various recombinant HDAC isoforms.
These experiments confirm that the inhibitors engage HDAC6 inside cells and assess their resulting biological effects.
The diagrams below illustrate the distinct mechanisms and downstream effects of ACY-1215 and this compound.
Mechanisms of ACY-1215 (Ricolinostat)
Reported Mechanisms of this compound
When deciding between these inhibitors for your research, consider the following points derived from the literature:
| Inhibitor Name | Cancer Model(s) Tested | Key Efficacy Findings | Experimental Evidence | Citation |
|---|---|---|---|---|
| Compound 5o (Vanillyl-capped) | SH-SY5Y neuroblastoma cells; Glioblastoma cells (U87-MG, T98G, U251-MG) | Potency: IC50 = 4.5 nM (HDAC6). Effects: Dose-dependent α-tubulin hyperacetylation, caspase-3/7 activation (apoptosis), G2/M cell cycle arrest. | Cell viability assays, western blot (acetylated α-tubulin), caspase activity assays, cell cycle analysis. | [1] |
| ACY-1215 (Ricolinostat) | Preclinical models (Multiple Myeloma, Breast Cancer, etc.); Clinical trials for other cancers. | Combination Therapy: Shows synergy with other agents (e.g., paclitaxel). Mechanism: Induces apoptosis, disrupts protein aggresomes. | Extensive preclinical studies; clinical trial data (Phase 1b for multiple myeloma). | [2] |
| ACY-241 (Citarinostat) | ARID1A-mutated ovarian cancer cells (TOV-21G); Preclinical models. | Synergy: Enhances paclitaxel's anti-cancer effects. Effects: Increases pro-apoptotic markers (cleaved caspase-3, Bak, Bax). | Cell growth/viability assays (CCK-8), western blot, colony formation assay, FACS apoptosis analysis. | [2] |
| JOC1 | Patient-derived Glioblastoma stem cells (GSCs); Glioblastoma cell lines. | Potency: High cytotoxic activity, more specific than Vorinostat or Tubastatin A. Effects: Reduces tumor growth in vivo, promotes differentiation and death in GSCs. | Dose-response assays (MTT), in vivo xenograft studies, transcriptomic analysis, western blot. | [3] |
| ISOX (CAY10603) | Pancreatic ductal adenocarcinoma (PDAC) cell lines, tumoroids, and in vivo models. | Mechanism: Targets HDAC6/c-Myc axis, induces c-Myc acetylation and degradation. Effects: Disrupts cancer stemness, inhibits tumor growth and metastasis. | Connectivity mapping, RNA-sequencing, western blot, in vivo orthotopic models. | [4] |
For the most relevant compound identified (Compound 5o in neuroblastoma), the cited study provides these key methodological details [1]:
While the specific molecular pathways for Compound 5o are not fully detailed in the available summary, a general mechanism of HDAC6 inhibitors can be described. The diagram below illustrates the key cellular processes affected by HDAC6 inhibition.
The diagram shows that HDAC6 inhibitors exert effects through multiple parallel pathways [5] [4] [6]:
The lack of direct data on HDAC6-IN-10 means its specific profile is unknown. The inhibitors listed here can serve as valuable benchmarks.
To proceed with your evaluation of this compound, I suggest:
The table below summarizes key HDAC6 inhibitors discussed in the scientific literature, their reported effects, and the cancer types in which they were studied.
| Inhibitor Name | Reported Cytotoxic/Growth Inhibitory Effects | Cancer Models/Cell Lines Studied | Key Findings & Mechanisms | Citations |
|---|---|---|---|---|
| A452 | Synergistic decrease in cell growth & viability with IMiDs [1]; synergistic enhancement of Paclitaxel [2] | Multiple Myeloma (MM.1S, H929); Ovarian Cancer (TOV-21G) | Induces apoptosis; inactivates AKT/ERK; synergistically downregulates IRF4/c-Myc; synergistically increases pro-apoptotic proteins (cleaved PARP, caspase-3) [1] [2] | |
| Nexturastat A (NextA) | Modulates tumor microenvironment; minimal direct cytotoxicity [3] [4] | Melan (SM1, B16F10); Macrophage models | Downregulates PD-L1 & CD47; shifts macrophages from M2 to M1 phenotype; enhances phagocytosis & immune checkpoint therapy [3] [4] | |
| WT161 | Triggers apoptotic cell death [5] | Breast Cancer (MCF7, T47D, BT474, MDA-MB231) | Downregulates EGFR, HER2, ERα; induces caspase cleavage & PARP cleavage; downregulates XIAP [5] | |
| JOC1 | High cytotoxic activity; low IC50 [6] | Glioblastoma (patient-derived stem cells, U87-MG) | Reduces tumor growth in vivo; induces differentiation & cell death; higher specificity than Tubastatin A or SAHA [6] | |
| Tubastatin A | Sensitizes cells to cisplatin [7] | Non-Small Cell Lung Cancer (NSCLC: H292, A549) | Enhances DNA damage & apoptosis via ATR/Chk1 pathway; depletion correlates with cisplatin sensitivity [7] |
Researchers typically evaluate the cytotoxicity of HDAC6 inhibitors using a suite of standardized assays. The workflow below outlines the general process for these in vitro assessments.
Here are the details of the key methodologies referenced in the table and diagram:
To find the information you need, I suggest the following approaches:
HDAC6 is a unique cytoplasmic deacetylase that regulates multiple cellular processes, and its inhibition promotes apoptosis (programmed cell death) in cancer cells through several interconnected mechanisms [1] [2].
The diagram below illustrates the key apoptotic pathways triggered by HDAC6 inhibition.
While specific data for HDAC6-IN-10 is unavailable, the table below summarizes quantitative findings for other HDAC6 inhibitors from recent research, which can serve as a reference point.
| Compound | Experimental Model | Key Apoptotic Findings | Combination Therapy |
|---|
| Nexturastat A [3] | Multiple Myeloma (MM) cell lines; murine xenograft models | - Induced dose/time-dependent apoptosis.
The following methodologies are commonly used to generate the data in the field, as referenced in the search results.
Cell Viability and Apoptosis Assays:
Protein Analysis by Western Blotting:
*In Vivo* Efficacy Studies: